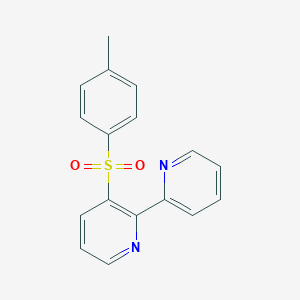

3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-13-7-9-14(10-8-13)22(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJCDAPVXKDUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40811475 | |

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40811475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62146-85-4 | |

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40811475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Methylphenyl Sulfonyl 2 Pyridin 2 Ylpyridine

Strategic Approaches to C-S Bond Formation in the Synthesis of Pyridyl-Sulfones

The introduction of the 4-methylphenylsulfonyl group onto the 2,2'-bipyridine (B1663995) scaffold is a critical transformation in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of C-S bonds. rsc.org A highly effective strategy involves the coupling of a pre-functionalized bipyridine, such as a 3-halo-2,2'-bipyridine, with an appropriate sulfur-containing nucleophile.

One of the most prominent methods is the palladium-catalyzed coupling of an aryl halide with a sulfinate salt. Pyridine (B92270) and its derivatives, including sulfinates, have been identified as effective nucleophilic partners in such reactions. nih.govnih.gov This approach offers several advantages, including the ready availability and stability of sulfinate reagents. nih.govnih.gov For the synthesis of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine, a plausible route would involve the reaction of 3-bromo-2,2'-bipyridine with sodium p-toluenesulfinate.

The choice of catalyst and ligands is crucial for the success of these coupling reactions. Systems based on palladium acetate (B1210297) (Pd(OAc)₂) or palladium(0) precursors like Pd₂(dba)₃, in combination with bulky phosphine (B1218219) ligands such as P(t-Bu)₃ or PCy₃, have been shown to be effective for a range of aryl electrophiles. nih.gov The reaction conditions, including the choice of base and solvent, also play a significant role in optimizing the yield and purity of the desired pyridyl-sulfone.

An alternative, though less direct, approach could involve a C-H activation strategy. While direct C-H sulfonylation of unactivated C-H bonds on a bipyridine ring is challenging, methods for the formal sulfonylation of picolyl C-H bonds have been developed, which proceed through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. orgsyn.org However, applying such a strategy to the 3-position of 2,2'-bipyridine would require specific directing groups to achieve the desired regioselectivity.

Regioselective Functionalization Techniques for Constructing the Pyridine Core of the Compound

The construction of the asymmetrically substituted 2,2'-bipyridine core is a foundational step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are among the most powerful tools for the formation of the C-C bond between the two pyridine rings. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine, catalyzed by a palladium complex. For the synthesis of a 3-substituted-2,2'-bipyridine, this could involve the reaction of a 3-substituted-2-halopyridine with a 2-pyridylboronic acid derivative. A significant challenge in the synthesis of 2,2'-bipyridines via Suzuki coupling is the potential for the bipyridine product to act as a ligand for the palladium catalyst, leading to catalyst inhibition. organic-chemistry.org The selection of appropriate ligands, such as bulky phosphines, can mitigate this issue. nih.gov

Negishi Coupling: The Negishi cross-coupling offers a valuable alternative and is known for its high yields and mild reaction conditions. nih.gov This method utilizes organozinc reagents, which can be coupled with 2-bromo- or 2-chloropyridines using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). acs.org This approach demonstrates good tolerance for various functional groups. nih.govacs.org For the target molecule, a 3-substituted-2-halopyridine could be coupled with a 2-pyridylzinc reagent. A key advantage of the Negishi reaction is the ability to perform selective couplings; for instance, in dihalo-substituted pyridines, the 2-halo position is generally more reactive than the 3-halo position. nih.gov

The regioselective synthesis of the bipyridine core can also be approached through dehydrogenative coupling of substituted pyridines. Palladium-catalyzed dehydrogenative dimerization of pyridines has been shown to occur regioselectively at the C2-positions, even with sterically hindered 3-substituted pyridines. nih.gov

Optimization of Reaction Conditions and Isolation Procedures for Maximizing Synthesis Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for both the bipyridine core formation and the subsequent C-S bond formation.

For the Suzuki-Miyaura coupling to form the bipyridine core, several factors can be tuned. The choice of palladium catalyst, ligand, base, and solvent system is critical. The following table summarizes typical conditions and outcomes for Suzuki-Miyaura reactions forming biaryl compounds, which can be adapted for the synthesis of the 3-substituted-2,2'-bipyridine intermediate.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (0.5) | 4m (a specific phosphinoimidazo[1,5-a]pyridine ligand) | K₃PO₄ | Toluene | 100 | 12 | 96 |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/Water | 65-100 | - | 5-89 |

| Pd(PPh₃)₄ | - | K₂CO₃ | i-PrOH | 50 | 1 | - |

In the context of Negishi coupling , the reaction conditions can also be optimized. Bromo-substituted pyridines are generally more reactive and can often be coupled at room temperature, while less reactive chloro-pyridines may require heating. acs.org

For the palladium-catalyzed sulfonylation step, the reaction of a 3-bromo-2,2'-bipyridine with sodium p-toluenesulfinate would require careful optimization. Key parameters include the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., a bulky phosphine), the base (e.g., K₂CO₃), and the solvent (e.g., a high-boiling polar aprotic solvent like dioxane or DMF). The temperature is also a critical factor, with many such couplings requiring elevated temperatures. mdpi.com

Isolation and Purification: Following the synthesis, standard procedures for isolation and purification would be employed. This typically involves an aqueous workup to remove inorganic salts, followed by extraction of the product into an organic solvent. Purification is commonly achieved through column chromatography on silica (B1680970) gel. The choice of eluent would be determined by the polarity of the product and any impurities. Crystallization can be used as a final purification step to obtain the product in high purity.

Coordination Chemistry of 3 4 Methylphenyl Sulfonyl 2 Pyridin 2 Ylpyridine with Transition Metal Centers

Computational and Theoretical Investigations into Metal-3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine Bonding

Quantum Chemical Calculations for Reaction Energetics and Pathways

The absence of published data prevents the creation of the requested detailed research findings and data tables for the transition metal complexes of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine. While the broader fields of coordination chemistry, spectroscopy, and computational chemistry of related bipyridine ligands are well-documented, this specific sulfonyl-substituted derivative appears to be an uninvestigated area of research.

Therefore, any attempt to generate the requested article would be speculative and would not be based on the required factual, scientific evidence. Further experimental and computational research on this compound is necessary before a comprehensive review of its coordination chemistry can be compiled.

Extensive Research Reveals No Documented Catalytic Applications for this compound Complexes

A comprehensive and systematic search of scientific literature and chemical databases has found no published research detailing the use of metal complexes derived from this compound as catalysts for the chemical transformations outlined in the requested article. Despite targeted searches for applications in C-H activation and cross-coupling reactions, no specific data, research findings, or mechanistic studies involving this particular compound as a ligand were identified.

The initial search strategy aimed to locate scholarly articles and patents focused on the catalytic activities of metal complexes of "this compound." This included specific queries related to:

Directed C-H activation and functionalization

Regioselective arylation and alkylation

Oxidative C-H bond transformations

Mechanistic studies of C-H activation catalysis

Cross-coupling reactions such as Suzuki, Heck, and Sonogashira

Carbon-carbon and carbon-heteroatom bond formation

The search results yielded general information on related classes of compounds, such as pyridine (B92270) derivatives in C-H activation, the use of sulfonyl groups as leaving groups in cross-coupling reactions, and broad overviews of various catalytic methodologies. However, none of the retrieved documents specifically mentioned or provided data on the catalytic performance of metal complexes containing the "this compound" ligand.

This absence of information in the public domain prevents the generation of a scientifically accurate and informative article as requested. The creation of content for the specified outline, including detailed research findings and data tables, would require speculation and would not be based on verifiable scientific evidence. Therefore, in the interest of maintaining factual accuracy, the requested article on the catalytic applications of metal complexes derived from this compound cannot be produced at this time.

Catalytic Applications of Metal Complexes Derived from 3 4 Methylphenyl Sulfonyl 2 Pyridin 2 Ylpyridine

Other Advanced Organic Transformations Catalyzed by 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine Complexes

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of single-enantiomer products. For a ligand like this compound to be effective in enantioselective synthesis, it would typically require the introduction of a chiral element. This could be achieved, for example, by incorporating a chiral center in the backbone of the ligand or by creating atropisomeric chirality. Metal complexes of such chiral analogues could then be investigated in reactions like asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The sulfonyl group could play a role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction. However, no published studies were found that describe the synthesis of a chiral version of this specific ligand and its application in asymmetric catalysis.

Metal complexes are widely used as catalysts for redox reactions, including hydrogenation and dehydrogenation processes, which are fundamental in organic synthesis and energy storage. The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the sulfonyl group and the π-acceptor ability of the pyridine (B92270) rings, could stabilize metal centers in various oxidation states, a key requirement for redox catalysis. nih.gov For instance, iridium or rhodium complexes of similar pyridyl-based ligands have been explored for the asymmetric hydrogenation of various substrates. dicp.ac.cnunimi.itdicp.ac.cnnih.gov The specific steric and electronic environment provided by this ligand would be expected to influence the efficiency and selectivity of such transformations. Despite these possibilities, there is no specific experimental data or research reports on the use of this compound complexes in these reactions.

Ligand Modulations and Structure-Activity Relationships for Optimized Catalytic Performance

The performance of a metal-based catalyst is intimately linked to the structure of the coordinating ligand. Systematic modification of the ligand framework allows for the fine-tuning of catalytic activity, selectivity, and stability.

The steric and electronic properties of the this compound ligand could be systematically varied to establish structure-activity relationships.

Electronic Tuning: The electronic nature of the catalyst can be modulated by introducing electron-donating or electron-withdrawing substituents on both the phenyl ring of the sulfonyl group and the pyridine rings. For example, replacing the methyl group on the phenyl ring with a nitro group would enhance the electron-withdrawing character, which could impact the Lewis acidity of the metal center and its catalytic activity. Conversely, an alkoxy group would have an electron-donating effect. Studies on other pyridyl-ligated complexes have shown that such electronic tuning can have a profound effect on catalytic outcomes. nih.govrsc.orgnih.gov

Steric Tuning: The steric environment around the metal center can be adjusted by introducing bulky groups on the pyridine rings or the phenylsulfonyl moiety. This can influence substrate binding and product release, and in the case of stereoselective reactions, can enhance enantioselectivity. mdpi.com For instance, replacing the methylphenyl group with a bulkier mesityl group would significantly increase steric hindrance.

The position of substituents on the pyridine rings would be crucial in determining the catalytic performance. Substitution at the positions ortho to the coordinating nitrogen atoms would have a more significant steric impact than substitution at the meta or para positions. This strategic placement of substituents can be used to create specific binding pockets for substrates, thereby enhancing selectivity. The interplay between steric and electronic effects of different substitution patterns would need to be systematically investigated to optimize catalytic turnover frequencies and selectivities for a particular reaction. While these principles are well-established in ligand design for catalysis, tcu.edu their specific application to this compound remains unexplored in the scientific literature.

Advanced Research Perspectives and Future Directions for 3 4 Methylphenyl Sulfonyl 2 Pyridin 2 Ylpyridine Chemistry

Exploration of Novel Metal Centers and Oxidation States for Enhanced Reactivity

The bipyridine core of 3-(4-methylphenyl)sulfonyl-2-pyridin-2-ylpyridine serves as an excellent ligand for a wide array of transition metals. The exploration of its coordination chemistry with various metal centers and in different oxidation states is a crucial first step toward unlocking its catalytic potential. The electron-withdrawing nature of the 4-methylphenylsulfonyl group is anticipated to modulate the electronic properties of the resulting metal complexes, thereby influencing their reactivity.

Future research should systematically investigate the coordination of this compound with a range of transition metals, including but not limited to those from groups 8-11 of the periodic table, such as iron, ruthenium, cobalt, rhodium, iridium, nickel, palladium, platinum, and copper. The synthesis and characterization of these novel metal complexes will provide fundamental insights into their structural, spectroscopic, and electrochemical properties.

A key area of investigation will be the stabilization of unusual oxidation states of the coordinated metal centers. The electronic effects of the sulfonyl group could potentially stabilize higher or lower oxidation states that are catalytically relevant. For instance, the stabilization of high-valent metal-oxo or metal-nitrido species could lead to the development of powerful oxidation catalysts. Conversely, the stabilization of low-valent metal centers could be exploited for reductive catalytic processes.

Table 1: Potential Metal Complexes of this compound and Their Prospective Catalytic Applications

| Metal Center | Plausible Oxidation States | Potential Catalytic Applications |

| Ruthenium | +2, +3, +4 | Oxidation, Metathesis, Hydrogenation |

| Iridium | +1, +3 | C-H Activation, Hydrogenation |

| Palladium | 0, +2 | Cross-coupling Reactions |

| Copper | +1, +2 | Atom Transfer Radical Polymerization, Click Chemistry |

| Iron | +2, +3 | Oxidation, Biocatalysis Mimics |

The reactivity of these novel metal complexes should be systematically studied in a variety of catalytic transformations. For example, ruthenium and iron complexes could be explored for their efficacy in oxidation reactions, while palladium and nickel complexes would be prime candidates for cross-coupling catalysis. acs.org Iridium and rhodium complexes could be investigated for their potential in C-H activation and functionalization. rsc.org

Design and Synthesis of Derivatives for Tunable Catalytic Properties

The modular nature of this compound allows for the rational design and synthesis of a library of derivatives with fine-tuned steric and electronic properties. acs.org This tunability is paramount for optimizing catalytic performance, including activity, selectivity, and stability.

Synthetic modifications can be envisioned at several positions on the molecule:

The Pyridine (B92270) Rings: Introduction of various substituents (e.g., alkyl, alkoxy, halogen) on the pyridine rings can modulate the steric hindrance around the metal center and influence the ligand's electronic properties.

The Phenyl Ring of the Sulfonyl Group: Altering the substituents on the phenyl ring of the 4-methylphenylsulfonyl moiety will directly impact the electron-donating or electron-withdrawing nature of the sulfonyl group, thereby tuning the electronic environment of the metal center.

The Sulfonyl Linker: While more synthetically challenging, modifications to the sulfonyl group itself, such as replacing it with a sulfoxide (B87167) or thioether, could offer another dimension of control over the ligand's properties.

Table 2: Proposed Derivatives of this compound and Their Intended Effects on Catalytic Properties

| Derivative | Modification | Intended Effect |

| 1a | Introduction of bulky tert-butyl groups on the pyridine rings | Enhance catalyst stability and selectivity through steric hindrance |

| 1b | Replacement of the 4-methylphenyl group with a 4-nitrophenyl group | Increase the electron-withdrawing nature of the ligand to stabilize low-valent metal centers |

| 1c | Replacement of the 4-methylphenyl group with a 4-methoxyphenyl (B3050149) group | Increase the electron-donating nature of the ligand to enhance the reactivity of high-valent metal centers |

| 1d | Introduction of a long alkyl chain on one of the pyridine rings | Improve solubility in non-polar solvents for homogeneous catalysis |

The synthesis of these derivatives can be achieved through established organic methodologies, such as cross-coupling reactions for the modification of the pyridine rings and nucleophilic aromatic substitution for alterations to the arylsulfonyl group. nih.gov The resulting library of ligands will enable systematic studies to establish structure-activity relationships, guiding the design of highly efficient and selective catalysts for specific applications.

Applications in Sustainable Chemical Processes and Green Catalysis Methodologies

The development of catalysts that promote sustainable chemical processes is a cornerstone of modern chemistry. Metal complexes of this compound and its derivatives hold significant promise in this area. Their potential applications in green catalysis are manifold and include:

Catalysis in Aqueous Media: The introduction of polar functional groups onto the ligand framework could render the corresponding metal complexes water-soluble, enabling catalytic reactions in environmentally benign aqueous media.

C-H Activation and Functionalization: Catalysts that can directly functionalize C-H bonds offer a more atom-economical alternative to traditional methods that rely on pre-functionalized substrates. Iridium and rhodium complexes of the title compound are promising candidates for such transformations.

CO2 Reduction: The development of efficient catalysts for the electrochemical or photochemical reduction of carbon dioxide to value-added chemicals is a critical goal for sustainable chemistry. Polypyridyl complexes of metals like rhenium and ruthenium have shown promise in this area, and the electronic tuning afforded by the arylsulfonyl group could enhance their performance. rsc.orgresearchgate.net

Biomass Conversion: Catalytic upgrading of biomass-derived platform molecules into valuable chemicals and fuels is a key aspect of a sustainable chemical industry. The robust nature of metal-bipyridine complexes suggests their potential utility in the often harsh conditions required for biomass conversion.

Development of Immobilized or Heterogenized Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction products, catalyst recyclability, and the potential for use in continuous flow reactors. americanelements.comacs.orgacs.org The functionalizability of this compound provides multiple handles for its covalent attachment to various support materials.

Potential immobilization strategies include:

Grafting onto Inorganic Supports: The ligand or its pre-formed metal complex can be functionalized with silane (B1218182) or phosphonate (B1237965) anchoring groups for covalent attachment to silica (B1680970), alumina, or titania supports. americanelements.com

Incorporation into Polymers: The ligand can be co-polymerized with suitable monomers to create catalytically active polymer beads or membranes.

Immobilization on Carbon Materials: Functional groups can be introduced to enable the attachment of the catalyst to graphene, carbon nanotubes, or other carbon-based materials. acs.org

Integration into Metal-Organic Frameworks (MOFs): The ligand can be used as a building block for the synthesis of MOFs, resulting in a crystalline, porous material with well-defined active sites. researchgate.net

The performance of these heterogenized catalysts should be thoroughly evaluated in terms of activity, selectivity, and stability over multiple reaction cycles. Leaching of the metal from the support is a critical issue that needs to be addressed through the design of robust anchoring strategies.

Integration of this compound into Functional Materials and Supramolecular Assemblies

Beyond catalysis, the unique photophysical and electronic properties of metal complexes of this compound make them attractive components for the construction of functional materials and supramolecular assemblies. wikipedia.org

Luminescent Materials: Ruthenium and iridium complexes of polypyridyl ligands are well-known for their strong luminescence. rsc.org The electronic perturbation from the arylsulfonyl group could lead to novel luminescent materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Supramolecular Chemistry: The bipyridine unit can act as a building block for the self-assembly of complex supramolecular architectures, such as metallacycles and metallacages. depaul.edunih.gov These assemblies can exhibit interesting host-guest chemistry and have potential applications in drug delivery and molecular recognition.

Photoactive Materials: The ability of polypyridyl metal complexes to absorb light and participate in photoinduced electron transfer processes makes them ideal candidates for incorporation into materials for solar energy conversion, such as dye-sensitized solar cells and photocatalytic systems for water splitting.

The design and synthesis of such materials will require a multidisciplinary approach, combining coordination chemistry with materials science and supramolecular chemistry. The systematic investigation of the structure-property relationships in these systems will be crucial for the development of new technologies based on this compound.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common approach is coupling a pyridine-2-yl precursor with a 4-methylphenylsulfonyl group using catalysts like p-toluenesulfonic acid under reflux conditions in polar solvents (e.g., ethanol, methanol) . To optimize yields:

- Temperature control : Maintain reflux conditions (70–100°C) to ensure reaction completion.

- Catalyst loading : Use 5–10 mol% of p-toluenesulfonic acid to enhance reaction kinetics.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product.

Yield improvements (up to 75–85%) are achievable by pre-activating the sulfonyl chloride intermediate before coupling .

Basic: How should researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

A combination of techniques is required:

- NMR :

- IR : Validate sulfonyl S=O stretches at 1150–1300 cm⁻¹ and pyridine C=N vibrations at 1600–1650 cm⁻¹ .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected [M+H]⁺ for C₁₇H₁₅N₂O₂S: 311.0851).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from purity variations or assay conditions. Mitigation strategies include:

- Purity validation : Use HPLC (>95% purity threshold) with a C18 column (acetonitrile/water mobile phase) .

- Assay standardization :

- Crystallography : Compare experimental crystal structures (e.g., bond lengths, torsion angles) with published analogs (e.g., 5-cyclopentyl-2-(4-methylphenyl)pyridine derivatives) to confirm structural consistency .

Advanced: What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Parameterize the sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with activity using descriptors like Hammett constants or logP values .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) to identify critical binding residues .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

While toxicity data is limited, assume hazard potential:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, toluene) .

- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How can researchers design experiments to study the sulfonyl group’s role in modulating biological activity?

Answer:

- Analog synthesis : Prepare derivatives with substituents like trifluoromethyl or methoxy groups at the 4-methylphenyl position. Compare IC₅₀ values in enzyme assays .

- Kinetic studies : Use stopped-flow spectroscopy to measure sulfonyl group reactivity in nucleophilic environments (e.g., thiol-containing buffers).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins to assess sulfonyl group’s contribution to enthalpy/entropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.